

Ethyl 2-(chloromethyl)acrylate molecular weight

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Compound of Interest

Compound Name:	2-(Chloromethyl)acrylic Acid Ethyl Ester
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An In-Depth Technical Guide to Ethyl 2-(chloromethyl)acrylate: Properties, Synthesis, and Applications in Advanced Material and Pharmaceutical Development

Introduction

Ethyl 2-(chloromethyl)acrylate (ECMA) is a functionalized monomer of significant interest to researchers in polymer science, organic synthesis, and pharmaceutical development. Its unique bifunctional structure, containing both a polymerizable acrylate group and a reactive chloromethyl group, makes it a versatile building block for the creation of advanced materials with tailored properties. The ability to first form a polymer backbone and then subsequently modify the pendant chloromethyl groups allows for the precise engineering of functional surfaces, drug-delivery vehicles, and specialized hydrogels. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of ECMA, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its fundamental properties, validated synthetic protocols, and its role in creating high-performance materials relevant to the drug development industry.

Section 1: Core Physicochemical Properties and Characterization

The utility of Ethyl 2-(chloromethyl)acrylate begins with its fundamental molecular properties. Its molecular weight is 148.59 g/mol, and its chemical formula is $C_6H_9ClO_2$ ^[1]. The presence of both an electron-withdrawing ester and a chloromethyl group adjacent to the double bond

significantly influences its reactivity in both polymerization and nucleophilic substitution reactions.

A summary of its key physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Weight	148.59 g/mol	[1]
Chemical Formula	C ₆ H ₉ ClO ₂	[1]
CAS Number	17435-77-7	
IUPAC Name	ethyl 2-(chloromethyl)prop-2-enoate	[1]
Appearance	Colorless Liquid	[1]
Boiling Point	72°C	[1]
Density	0.918 g/mL at 25°C	[2]
Purity	Typically >98.0% (GC)	[1] [3]

Structural Insight and Characterization: The ECMA molecule's power lies in its two distinct reactive sites. The carbon-carbon double bond is susceptible to free-radical polymerization, forming a stable polyacrylate backbone. The chloromethyl group (-CH₂Cl) serves as a potent electrophilic site, readily undergoing substitution reactions. This dual nature is the cornerstone of its utility.

Standard characterization of the monomer is typically performed using Gas Chromatography (GC) to confirm purity and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure. Fourier-Transform Infrared (FTIR) spectroscopy is also useful for identifying the characteristic carbonyl stretch of the ester (around 1720 cm⁻¹) and the C=C double bond stretch (around 1640 cm⁻¹).

Section 2: Synthesis Pathway and Experimental Protocol

Causality in Synthesis: Ethyl 2-(chloromethyl)acrylate is most effectively synthesized from its hydroxylated precursor, Ethyl α -(hydroxymethyl)acrylate (EHMA). This approach is favored due to the relative accessibility of EHMA and the straightforward nature of converting a primary alcohol to an alkyl chloride. The choice of chlorinating agent is critical. While various reagents can achieve this transformation, thionyl chloride (SOCl_2) is often preferred in a laboratory setting for its efficacy and the fact that its byproducts (SO_2 and HCl) are gases, which simplifies purification. The reaction must be conducted under anhydrous conditions and at low temperatures to minimize side reactions, such as polymerization of the acrylate moiety or unwanted reactions with the ester group.

Experimental Protocol: Synthesis of Ethyl 2-(chloromethyl)acrylate from EHMA

This protocol is a validated method adapted from established procedures for converting α -(hydroxymethyl)acrylates to their corresponding halides[4].

Step 1: Reaction Setup

- A 500 mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
- The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

Step 2: Reagent Charging

- Charge the flask with a solution of Ethyl α -(hydroxymethyl)acrylate (0.25 mol) dissolved in 200 mL of anhydrous diethyl ether.
- Cool the stirred solution to 0°C using an ice-water bath.

Step 3: Chlorination

- Slowly add thionyl chloride (0.30 mol, 1.2 equivalents) to the stirred solution via the dropping funnel over a period of 30-45 minutes. The key is to maintain the internal temperature below 5°C to prevent polymerization and side reactions.

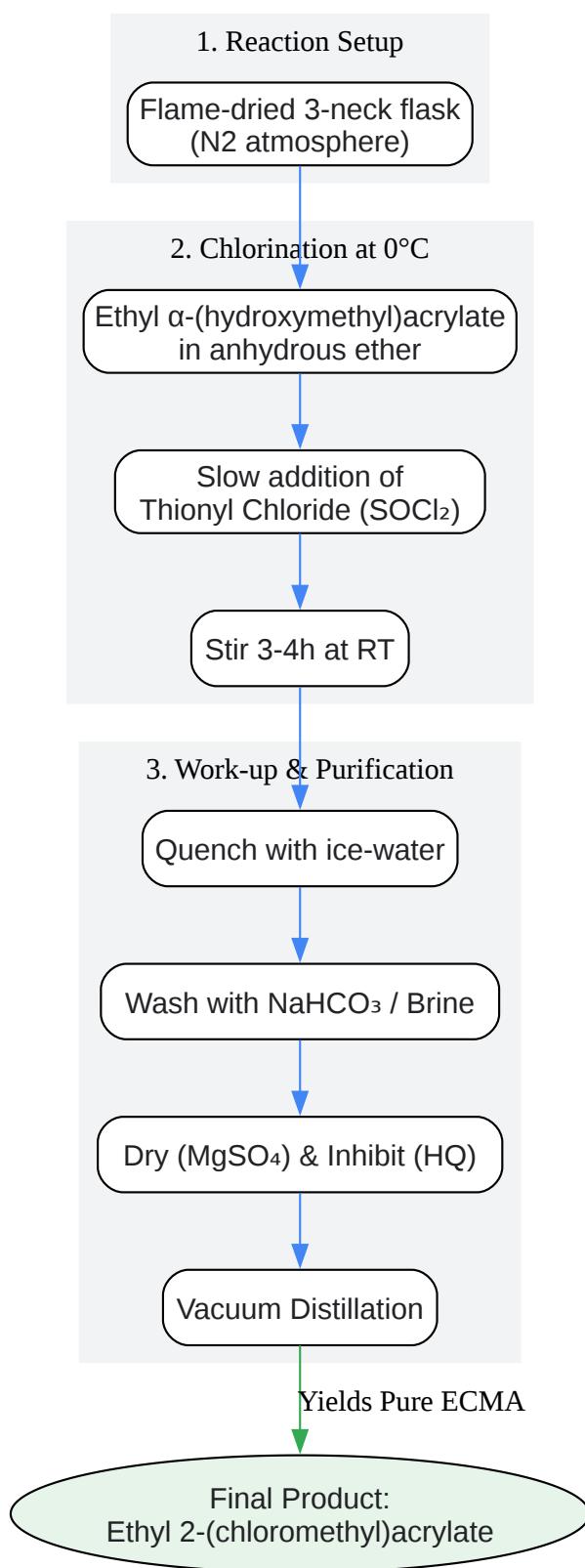
- Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours.

Step 4: Work-up and Purification

- Cool the reaction mixture back down to 0°C and slowly quench by adding 100 mL of ice-cold water.
- Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 100 mL of brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and add a radical inhibitor (e.g., a few crystals of hydroquinone) to prevent polymerization during concentration.
- Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure Ethyl 2-(chloromethyl)acrylate.

This self-validating protocol includes temperature control to manage exothermic events and selectivity, and a multi-step work-up to ensure the removal of impurities and byproducts, yielding a high-purity final product.

Diagram: Synthetic Workflow

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Caption: Synthetic workflow for Ethyl 2-(chloromethyl)acrylate.

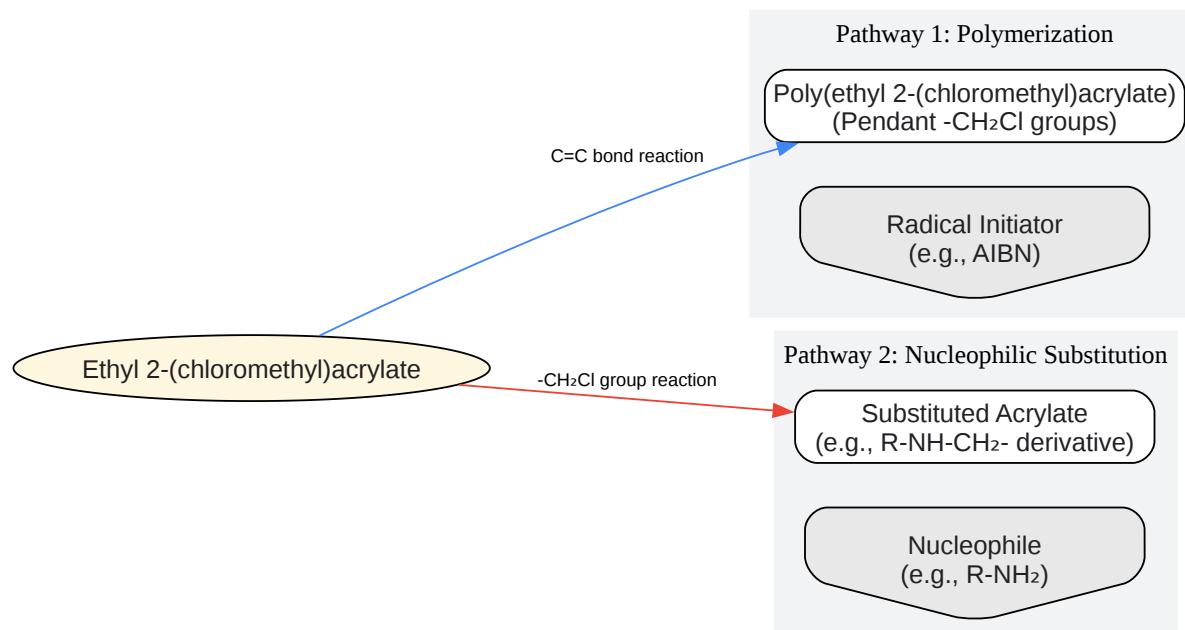
Section 3: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of ECMA is derived from its two orthogonal reactive sites, which can be addressed selectively.

3.1 Free-Radical Polymerization: The acrylate C=C double bond readily participates in free-radical polymerization initiated by agents like AIBN or benzoyl peroxide. This reaction forms a polyacrylate chain with pendant chloromethyl groups. The key advantage here is that the chloromethyl group is stable under these conditions, remaining available for subsequent chemical modification. This process is fundamental to creating functional polymers where the backbone provides structural integrity and the side chains provide reactive handles.

3.2 Nucleophilic Substitution: The chloromethyl group is an excellent electrophile, making it highly susceptible to S_n2 reactions with a wide range of nucleophiles. This allows for the "grafting" of molecules onto an ECMA-containing polymer or the synthesis of more complex small molecules. For instance, reaction with an amine yields a secondary amine, reaction with a thiol yields a thioether, and reaction with a carboxylate salt yields an ester. This pathway is extensively used to attach bioactive molecules, such as peptides or small-molecule drugs, to a polymer carrier.

Diagram: Dual Reactivity of ECMA



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Caption: Dual reaction pathways of Ethyl 2-(chloromethyl)acrylate.

Section 4: Applications in Drug Development and Material Science

The unique reactivity of ECMA makes it a valuable tool for addressing challenges in drug delivery and advanced materials. Acrylate-based polymers, such as the widely-known Eudragit® family, are cornerstones of pharmaceutical formulation, used for everything from enteric coatings to controlled-release matrices^{[5][6]}. ECMA provides a route to create next-generation functional equivalents.

4.1 Functional Polymers for Drug Delivery: Copolymers containing ECMA can be synthesized and subsequently functionalized by reacting the pendant chloromethyl groups. This allows for

the covalent attachment of:

- Active Pharmaceutical Ingredients (APIs): Creating polymer-drug conjugates that can improve drug solubility, reduce toxicity, and provide controlled release.
- Targeting Ligands: Attaching antibodies or peptides that direct the polymer carrier to specific cells or tissues, enhancing therapeutic efficacy.
- Solubilizing Agents: Grafting hydrophilic polymers like polyethylene glycol (PEG) to create amphiphilic structures for encapsulating hydrophobic drugs.

4.2 Bioactive Surfaces and Hydrogels: ECMA can be used to coat medical devices or surfaces. The polymer is first applied, and then the reactive surface is used to immobilize biomolecules, such as antimicrobial peptides or anti-fouling agents. Furthermore, its ability to react with difunctional nucleophiles makes it an effective cross-linking agent for the formation of hydrogels, which are widely used as scaffolds for tissue engineering and as matrices for controlled drug release[7].

4.3 Intermediate in API Synthesis: Similar to the versatile and well-documented ethyl α -(bromomethyl)acrylate, ECMA serves as a powerful intermediate for building complex molecular architectures[8]. It can introduce the α -methylene ester motif, a structural feature present in various biologically active natural products.

Section 5: Safety, Handling, and Storage

From a trustworthiness and safety perspective, it is imperative to handle Ethyl 2-(chloromethyl)acrylate with appropriate care. It is a flammable and reactive compound that requires specific storage and handling protocols.

Hazard Class	Hazard and Precautionary Statements	Source(s)
Flammability	H226: Flammable liquid and vapour. P210: Keep away from heat, sparks, open flames. P240: Ground/bond container and receiving equipment.	[9]
Corrosivity/Irritation	H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection.	
Handling	P233: Keep container tightly closed. P403+P235: Store in a well-ventilated place. Keep cool.	[9]

Stabilization and Storage: ECMA is susceptible to spontaneous polymerization, especially when exposed to heat or light. For this reason, it is commercially supplied with a stabilizer, typically hydroquinone (HQ)^[1]. It is crucial to understand that radical inhibitors like HQ require the presence of dissolved oxygen to be effective. Therefore, storing the monomer under a completely inert atmosphere for long periods may be counterproductive. The recommended storage condition is refrigerated (2-8°C) in a tightly sealed container in a well-ventilated area.

Conclusion

Ethyl 2-(chloromethyl)acrylate is far more than a simple monomer; it is a versatile platform for chemical innovation. Its dual reactivity allows for the elegant construction of functional polymers, bioactive surfaces, and complex molecular intermediates. For researchers and scientists in drug development, understanding the causality behind its synthesis and the mechanisms of its reactivity opens the door to creating sophisticated delivery systems and materials that can solve pressing therapeutic challenges. By adhering to rigorous safety and handling protocols, ECMA can be a powerful and reliable tool in the modern research laboratory.

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